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Compound of Interest

Compound Name:
4-(2-Aminopropan-2-

yl)benzonitrile

Cat. No.: B173250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, predicted

spectroscopic data, and potential biological significance of 4-(2-Aminopropan-2-
yl)benzonitrile. Due to the limited availability of direct experimental data for this specific

compound, this guide combines available predicted data with established experimental

protocols and information from structurally analogous compounds to serve as a valuable

resource for research and development.

Chemical and Physical Properties
4-(2-Aminopropan-2-yl)benzonitrile is a substituted benzonitrile compound. Its structure

features a benzonitrile core with an aminopropane substituent at the para-position.

Table 1: General and Physicochemical Properties of 4-(2-Aminopropan-2-yl)benzonitrile
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Property Value

IUPAC Name 4-(2-aminopropan-2-yl)benzonitrile

CAS Number 130416-46-5

Molecular Formula C₁₀H₁₂N₂

Molecular Weight 160.22 g/mol

Predicted Boiling Point 283.7 ± 23.0 °C

Predicted Density 1.04 ± 0.1 g/cm³

Predicted pKa 8.74 ± 0.10

Predicted Solubility
Information not available. Expected to have

some solubility in polar organic solvents.

Appearance
Not experimentally determined. Likely a solid at

room temperature.

Melting Point Not experimentally determined.

Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 4-(2-Aminopropan-2-
yl)benzonitrile. These predictions are based on its chemical structure and spectroscopic data

of analogous compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 7.60 d 2H
Aromatic H (ortho to -

CN)

~ 7.45 d 2H
Aromatic H (ortho to -

C(CH₃)₂NH₂)

~ 1.60 s 2H -NH₂

~ 1.55 s 6H -C(CH₃)₂

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (ppm) Assignment

~ 150 Aromatic C-C(CH₃)₂NH₂

~ 132 Aromatic C-H (ortho to -CN)

~ 126 Aromatic C-H (ortho to -C(CH₃)₂NH₂)

~ 119 -C≡N

~ 112 Aromatic C-CN

~ 50 -C(CH₃)₂NH₂

~ 30 -C(CH₃)₂

Table 4: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3300 Strong, Doublet N-H stretch (primary amine)

3050 - 3000 Medium Aromatic C-H stretch

2980 - 2940 Medium Aliphatic C-H stretch

~ 2230 Strong C≡N stretch (nitrile)

1610 - 1580 Medium Aromatic C=C stretch

1500 - 1450 Medium C-H bend (aliphatic)

~ 830 Strong
p-disubstituted benzene C-H

bend

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

160 Moderate [M]⁺ (Molecular Ion)

145 High [M - CH₃]⁺

58 High [C(CH₃)₂NH₂]⁺

Experimental Protocols
The following are proposed methodologies for the synthesis and characterization of 4-(2-
Aminopropan-2-yl)benzonitrile based on general organic chemistry principles.

Synthesis Protocol: Hypothetical Synthesis via Ritter
Reaction
This protocol outlines a potential synthesis route starting from 4-cyanobenzyl alcohol.

Objective: To synthesize 4-(2-Aminopropan-2-yl)benzonitrile.

Materials:
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4-cyanobenzyl alcohol

Acetonitrile

Concentrated Sulfuric Acid

Sodium Hydroxide (NaOH) solution

Diethyl ether

Anhydrous Magnesium Sulfate (MgSO₄)

Standard laboratory glassware and equipment

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 4-cyanobenzyl alcohol in an excess of acetonitrile.

Acid Addition: Slowly add concentrated sulfuric acid to the cooled reaction mixture with

continuous stirring.

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour

it over crushed ice.

Basification: Neutralize the acidic solution by the slow addition of a concentrated sodium

hydroxide solution until the pH is basic.

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium

sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude

product.
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Purification: Purify the crude 4-(2-Aminopropan-2-yl)benzonitrile by column

chromatography on silica gel.

Characterization Protocols
Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Set appropriate acquisition parameters to cover the expected chemical shift

range.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument using

a proton-decoupled pulse sequence.

Procedure (Attenuated Total Reflectance - ATR):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Analysis: Place a small amount of the solid, dry sample directly onto the ATR crystal.

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

Procedure (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: Bombard the sample with a high-energy electron beam to induce ionization and

fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Detection: Detect the ions to generate the mass spectrum.

Potential Biological Activity and Signaling Pathways
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While no specific biological activity has been reported for 4-(2-Aminopropan-2-
yl)benzonitrile, the benzonitrile scaffold and related amino-substituted derivatives are present

in a variety of biologically active molecules.[1][2][3][4][5][6][7][8]

Enzyme Inhibition: Benzonitrile derivatives have been investigated as inhibitors of various

enzymes. The nitrile group can act as a key pharmacophore, participating in interactions with

the active site of enzymes.[7]

Receptor Modulation: Structurally related compounds have shown activity as modulators of

various receptors in the central nervous system.

Anticancer and Antimicrobial Activity: The quinazoline scaffold, which can be synthesized

from aminobenzonitriles, is known to exhibit anticancer and antimicrobial properties.[1]

Based on the prevalence of the benzonitrile moiety in pharmacologically active compounds, it

is plausible that 4-(2-Aminopropan-2-yl)benzonitrile could serve as a scaffold for the

development of novel therapeutic agents. A hypothetical signaling pathway that could be

targeted by a derivative of this compound is depicted below.
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Caption: A hypothetical signaling pathway for a derivative.

Experimental and Logical Workflows
The following diagrams illustrate a logical workflow for the synthesis and characterization of 4-
(2-Aminopropan-2-yl)benzonitrile.
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Synthesis and Characterization Workflow
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Caption: Workflow for synthesis and characterization.

Disclaimer: The information provided in this technical guide, particularly the spectroscopic data

and synthesis protocol, is based on predictions and established chemical principles due to the

lack of direct experimental data for 4-(2-Aminopropan-2-yl)benzonitrile. This guide is
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intended for research and informational purposes only. All laboratory work should be conducted

with appropriate safety precautions and by qualified personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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